molecular formula C14H13N3O2S B2848262 Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate CAS No. 1397194-35-2

Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Cat. No.: B2848262
CAS No.: 1397194-35-2
M. Wt: 287.34
InChI Key: MIDQYLXHOVICQO-UHFFFAOYSA-N
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Description

Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate (CAS: 1397194-35-2) is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol . The core structure consists of an imidazo[2,1-b][1,3]thiazole scaffold fused with a 3-aminophenyl substituent at position 6 and an ethyl ester group at position 2.

Properties

IUPAC Name

ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-4-3-5-10(15)6-9/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQYLXHOVICQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 3-aminophenylamine and ethyl imidazo[2,1-B]thiazole-3-carboxylate, are subjected to a condensation reaction under controlled conditions.

  • Cyclization: The intermediate product undergoes cyclization to form the imidazo[2,1-B]thiazole ring structure.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Activities

Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : Recent studies highlight its potential as an antibacterial agent against various pathogens, including resistant strains. The compound's mechanism involves targeting bacterial enzymes, which may help combat antibiotic resistance .
  • Antitumor Activity : Preliminary findings suggest that this compound may inhibit tumor cell proliferation. Its structural similarity to other known anticancer agents positions it as a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : this compound has also been noted for anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Several case studies have documented the efficacy of this compound in various applications:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low compared to standard antibiotics .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings warrant further exploration into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate with key analogs:

Key Observations:

4-Methoxyphenyl derivatives (e.g., ) may exhibit improved metabolic stability due to the methoxy group’s resistance to oxidation.

Synthetic Routes: Ethyl 6-(2-nitrophenyl) derivatives are synthesized via refluxing ethyl 2-aminothiazole-4-carboxylate with nitro-substituted ketones in methyl ethyl ketone (MEK), yielding 79% . In contrast, hydrolysis of ethyl esters (e.g., conversion to carboxylic acids in ) requires LiOH or similar bases, indicating the lability of the ester group under basic conditions.

Key Observations:

  • Bioactivity: Sulfonyl and methyl groups (e.g., ) improve target binding (e.g., COX-2 inhibition) due to hydrophobic interactions. The absence of activity data for the 3-aminophenyl derivative suggests a need for further testing.
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, chloro) may enhance enzymatic inhibition but reduce solubility. Amino groups (as in the target compound) could facilitate interactions with acidic residues in biological targets, though this requires validation .

Biological Activity

Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 1397194-35-2

The compound features an imidazo[2,1-B][1,3]thiazole core fused with an aminophenyl group and an ethyl carboxylate moiety, which are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is known to modulate enzyme activities and disrupt cellular signaling pathways. The compound has shown potential as an inhibitor of various enzymes, including:

  • Carbonic Anhydrase (CA) : Inhibits hCA II selectively over other isoforms (hCA I, IX, XII), with inhibition constants ranging from 57.7 to 98.2 µM .
  • Focal Adhesion Kinase (FAK) : Exhibits inhibitory effects on FAK phosphorylation in cancer cells .

Antitumor Activity

This compound has demonstrated promising antitumor properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit FAK phosphorylation indicates its potential in targeting tumor progression and metastasis.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit antibacterial potency superior to standard antibiotics like ampicillin and streptomycin . this compound may share similar antimicrobial properties due to its structural characteristics.

Study on Carbonic Anhydrase Inhibition

A study evaluated the inhibitory activity of imidazo[2,1-b]thiazole derivatives against carbonic anhydrase isoforms. The results indicated that compounds similar to this compound selectively inhibit hCA II with significant potency .

CompoundhCA II Inhibition (K_i µM)Selectivity
Ethyl Compound57.7 - 98.2High
AcetazolamideReference Standard-

Study on FAK Inhibition in Cancer Cells

Another study focused on the effects of imidazo compounds on FAK phosphorylation in pancreatic cancer cells. The findings revealed that certain derivatives exhibited IC50 values between 0.59 to 2.81 μM, indicating strong antiproliferative effects .

Compound IDIC50 (μM)Effect
Compound 1a0.59Antiproliferative
Compound 1b2.81Antiproliferative

Q & A

Q. Basic Research Focus

  • Structural Confirmation : Use 1^1H NMR (e.g., singlet at δ 2.28 ppm for methyl groups) and 13^{13}C NMR .
  • Purity Assessment : Employ HPLC with a C18 column and UV detection at 254 nm .
  • Mass Analysis : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+^+ at m/z 325.1) .

How does this compound compare structurally and functionally to related imidazo-thiazole derivatives?

Basic Research Focus
Compared to analogues like Ethyl 6-(4-fluorophenyl) derivatives:

  • The 3-aminophenyl group enhances hydrogen-bonding capacity, potentially improving target affinity .
  • Fluorinated variants (e.g., 6-(3-fluoro-4-methoxyphenyl)) show higher metabolic stability due to reduced CYP450 interactions .
  • Methyl substitutions at the thiazole ring decrease polarity, affecting bioavailability .

How can structure-activity relationship (SAR) studies guide the design of potent analogues?

Q. Advanced Research Focus

  • Systematic Substitution : Modify the phenyl ring with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to assess activity trends .
  • Core Modifications : Replace the thiazole ring with oxazole or pyridine to evaluate scaffold flexibility .
  • In Silico Screening : Use QSAR models to predict bioactivity based on logP, polar surface area, and H-bond donors .

How should contradictory data in biological activity reports be addressed?

Advanced Research Focus
Discrepancies (e.g., varying IC50_{50} values in anticancer assays) may arise from:

  • Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Compound Stability : Test degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
  • Statistical Validation : Use triplicate experiments and ANOVA to confirm significance .

What computational tools are recommended for predicting toxicity and pharmacokinetics?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, CYP inhibition, and hERG liability .
  • Toxicity Profiling : Run ProTox-II for organ-specific toxicity predictions .
  • Metabolic Pathways : Simulate phase I/II metabolism with GLORY or Meteor Nexus .

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